Dapsone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)

In water, 380 mg/L at 37 °C

Soluble in alcohol, methanol, acetone, dilute hydrochloric acid. Practically insoluble in water.

Insoluble in fixed and vegetable oils.

Slightly soluble in deuterated dimethyl sulfoxide.

2.84e-01 g/L

Synonyms

Canonical SMILES

Antimicrobial Activity

One well-established area of research focuses on dapsone's antimicrobial properties. Dapsone acts by inhibiting the synthesis of dihydrofolic acid, a crucial component for bacterial growth. This mechanism makes dapsone effective against a range of pathogens, including:

Mycobacterium leprae, the causative agent of leprosy [Source: National Institutes of Health (.gov) [National Institutes of Health, U.S. Department of Health and Human Services. Leprosy (Hansen's Disease). ]

Pneumocystis jirovecii, a fungus that can cause pneumonia in immunocompromised individuals [Source: Centers for Disease Control and Prevention (.gov) [Centers for Disease Control and Prevention. Pneumocystis jiroveci Pneumonia (PCP). ]]

Toxoplasma gondii, a parasite that causes toxoplasmosis [Source: StatPearls [StatPearls Publishing. Toxoplasmosis. ]]

Research is also ongoing to explore the potential effectiveness of dapsone against other infectious diseases.

Anti-inflammatory Properties

Beyond its antimicrobial effects, dapsone exhibits anti-inflammatory properties. The exact mechanisms through which it reduces inflammation are still being investigated, but research suggests it may involve:

Suppressing the production of reactive oxygen species [Source: Archives of Dermatological Research [Dapsone in dermatology and beyond. ]]

Inhibiting the function of immune cells like neutrophils [Source: ResearchGate [Update on the use of dapsone in dermatology. ]]

This anti-inflammatory activity has led scientists to investigate dapsone's potential role in treating various inflammatory conditions, including:

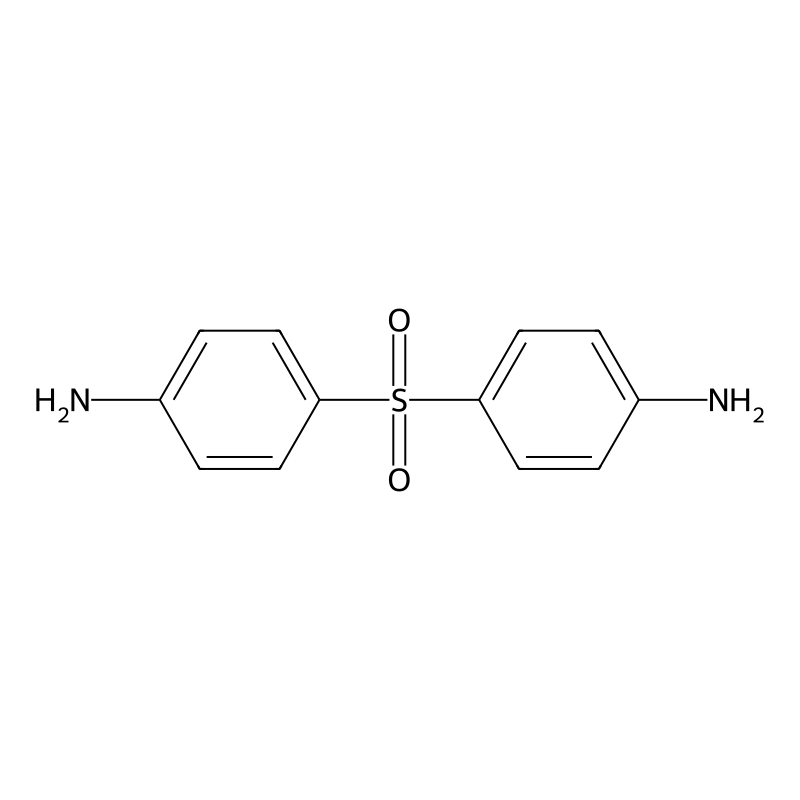

Dapsone, chemically known as 4,4'-sulfonyldianiline or diaminodiphenyl sulfone, is an antibiotic belonging to the sulfone class. It is primarily utilized in the treatment of leprosy (Hansen's disease), dermatitis herpetiformis, and various skin conditions such as acne vulgaris. Dapsone exhibits both antibacterial and anti-inflammatory properties, making it effective against a range of infections and inflammatory disorders. The compound is a white to slightly yellowish crystalline powder that is practically insoluble in water but soluble in organic solvents like alcohol and acetone .

- Sodium Sulfide Reaction: Dapsone is synthesized through the reaction of sodium sulfide with 1-chloro-4-nitrobenzene.

- Amination: This intermediate undergoes amination to yield 4-amino-4'-nitrodiphenyl sulfide.

- Acetylation and Oxidation: Following this, N-acetylation and oxidation with hydrogen peroxide are performed.

- Hydrolysis: The final steps involve hydrolysis to produce dapsone .

text4-chloro-1-nitrobenzene + Na2S → 4-amino-4'-nitrodiphenyl sulfide

Dapsone functions primarily by inhibiting the synthesis of dihydrofolic acid in bacteria, similar to sulfonamides. It competes with para-aminobenzoate for the active site of dihydropteroate synthase, effectively disrupting nucleic acid synthesis in susceptible organisms . This mechanism not only impedes bacterial growth but also has anti-inflammatory effects by inhibiting myeloperoxidase activity in neutrophils, reducing tissue damage during inflammatory responses .

The synthesis of dapsone can be achieved through various methods, including:

- Traditional Chemical Synthesis: The classical method involves multiple steps including nitration, reduction, and sulfonation.

- Modern Synthetic Approaches: Recent advancements may include greener synthetic routes utilizing less hazardous reagents or alternative reaction conditions that minimize environmental impact .

Dapsone is used in several therapeutic contexts:

- Leprosy Treatment: It is a cornerstone drug in multidrug therapy for leprosy.

- Dermatitis Herpetiformis: Effective in managing this gluten-sensitive skin disorder.

- Acne Vulgaris: Employed topically to treat inflammatory acne.

- Pneumocystis Pneumonia: Used as a prophylactic treatment in immunocompromised patients, particularly those with HIV/AIDS .

Dapsone interacts with various drugs and substances, which can lead to significant clinical implications:

- Drug Interactions: Co-administration with other medications such as pyrimethamine or rifampicin may enhance the risk of adverse effects like hemolytic anemia or methaemoglobinemia.

- Metabolic Pathways: Dapsone is metabolized primarily through the Cytochrome P450 system, particularly by isoenzymes CYP2D6 and CYP2C19. Variations in these metabolic pathways can influence drug efficacy and toxicity .

Dapsone shares structural and functional similarities with several other compounds within the sulfone and sulfonamide classes. Here are some notable comparisons:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Sulfamethoxazole | Sulfonamide | Bacterial infections | Often combined with trimethoprim for synergistic effects. |

| Sulfadiazine | Sulfonamide | Bacterial infections | Primarily used in veterinary medicine. |

| Clofazimine | Phenazine derivative | Leprosy treatment | Exhibits anti-inflammatory properties; used alongside dapsone. |

| Benzoyl Peroxide | Organic peroxide | Acne treatment | Works by oxidizing bacteria; often combined with dapsone for enhanced efficacy. |

Dapsone's uniqueness lies in its dual action as both an antibacterial agent and an anti-inflammatory drug, which distinguishes it from many other antibiotics that primarily focus on bacterial inhibition alone .

Historical Synthesis from 4-Nitrochlorobenzene

The pioneering synthesis of dapsone was accomplished by E. Fromm and J. Wittmann in 1908, establishing the foundational methodology that would influence subsequent synthetic approaches [1]. This historical synthesis represents the first successful preparation of 4,4'-diaminodiphenylsulfone from 4-nitrochlorobenzene through a multi-step process that demonstrated the feasibility of constructing the characteristic diphenylsulfone framework.

The Fromm-Wittmann synthesis follows a three-step sequential approach beginning with nucleophilic aromatic substitution. In the initial step, 4-nitrochlorobenzene undergoes nucleophilic displacement with 4-mercaptoaniline under basic conditions, typically employing sodium hydroxide as the base [1] [2]. This reaction proceeds through an addition-elimination mechanism characteristic of nucleophilic aromatic substitution on electron-deficient aromatic systems. The nitro group serves as a powerful electron-withdrawing substituent, activating the aromatic ring toward nucleophilic attack and facilitating chloride displacement.

The intermediate 4-(4-nitrophenylsulfanyl)aniline formed in the first step requires oxidation of the sulfide linkage to the corresponding sulfone. This oxidation step represents one of the more challenging aspects of the historical synthesis, as it demands careful control to avoid over-oxidation or degradation of the amino groups. Traditional oxidizing agents employed in this transformation include potassium dichromate or other metal-based oxidants, which necessitate harsh reaction conditions and generate significant waste products.

The final reduction step converts the nitro group to the target amino functionality, completing the formation of dapsone. This reduction typically employs metal-based reducing systems such as iron powder in acidic medium or catalytic hydrogenation conditions [3]. The historical synthesis achieved reasonable yields considering the limitations of early 20th-century synthetic methodology, though exact quantitative data from the original work remains limited due to the analytical constraints of the period.

Temperature control throughout the historical synthesis proved critical, with the nucleophilic substitution step typically conducted at 80-85°C to ensure reasonable reaction rates while minimizing side reactions. The use of phase transfer catalysis, though not available to Fromm and Wittmann, has been subsequently applied to improve the efficiency of similar transformations by facilitating mass transfer between aqueous and organic phases.

Modern Industrial Production Techniques

Contemporary industrial synthesis of dapsone has evolved significantly from the historical methodology, incorporating advances in catalysis, process engineering, and green chemistry principles. Modern production techniques emphasize scalability, economic efficiency, and improved environmental profiles while maintaining high product purity and yield standards.

The predominant industrial approach employs a refined three-step process that optimizes each transformation for large-scale production [4]. The condensation reaction between appropriate starting materials is conducted under carefully controlled conditions using phase transfer catalysts to enhance reaction efficiency. Tetrabutyl ammonium hydrogen sulfate serves as an effective phase transfer catalyst at 5 mol% loading, facilitating the reaction between organic and aqueous phases while maintaining mild reaction conditions.

Modern oxidation methodologies have largely replaced the harsh chromium-based oxidants of historical synthesis with more environmentally benign alternatives. The hydrogen peroxide oxidation system, catalyzed by sodium tungstate dihydrate, represents a significant advancement in this regard [5]. This system operates at moderate temperatures of 55-60°C and achieves excellent conversion rates with minimal byproduct formation. The reaction proceeds through a peroxotungstate intermediate that selectively oxidizes the sulfide linkage to the sulfone without affecting the amino groups.

Palladium-catalyzed hydrogenation has become the standard for the final reduction step in industrial processes. Using 5-10% palladium on charcoal catalyst, the reduction of nitro groups proceeds efficiently at 50°C under 4-5 bar hydrogen pressure. This methodology offers several advantages including mild reaction conditions, high selectivity, and the ability to conduct the reaction in protic solvents such as methanol-water mixtures. The catalytic system demonstrates excellent functional group tolerance and produces dapsone with purity levels exceeding 99.5%.

Process optimization studies have identified critical parameters for industrial scale-up including temperature control, reagent addition rates, and catalyst loading optimization. The hydrogen peroxide addition rate during the oxidation step requires careful control, with dropwise addition over 2-3 hours proving optimal for heat management and yield maximization [5]. Similarly, the hydrogenation step benefits from controlled hydrogen introduction and vigorous stirring to ensure adequate mass transfer.

Industrial production facilities incorporate advanced process control systems to monitor reaction progress and ensure consistent product quality. Real-time analysis using techniques such as high-performance liquid chromatography enables precise endpoint determination and minimizes overprocessing. The integration of continuous processing elements, where feasible, reduces batch-to-batch variation and improves overall process efficiency.

Solvent recovery and recycling systems form integral components of modern industrial processes. Methanol and other organic solvents used in the synthesis undergo distillation and purification for reuse, significantly reducing both raw material costs and environmental impact [6]. Advanced distillation systems can achieve solvent recovery rates exceeding 95%, contributing to the economic viability of the industrial process.

Green Chemistry Approaches in Dapsone Synthesis

The development of environmentally sustainable synthetic methodologies for dapsone production has gained significant attention as pharmaceutical manufacturers seek to minimize environmental impact while maintaining product quality and economic viability. Green chemistry approaches to dapsone synthesis focus on reducing waste generation, eliminating hazardous reagents, and improving atom economy throughout the synthetic sequence.

The most significant breakthrough in green dapsone synthesis emerged from research conducted at RUDN University, where investigators developed a single-step oxidation process using hydrogen peroxide as the sole oxidizing agent [7]. This methodology represents a paradigm shift from traditional multi-step syntheses by accomplishing the critical sulfide-to-sulfone oxidation under remarkably mild conditions. The reaction proceeds at room temperature (25°C) using a specially designed tungsten-vanadium polyoxometalate catalyst encapsulated in a propanoic acid-acrylamide hydrogel matrix.

The RUDN methodology achieves 100% conversion of the dapsone precursor within nine hours at ambient temperature, eliminating the need for elevated temperatures and harsh chemical conditions [7]. The catalyst system demonstrates exceptional reusability, maintaining full activity through at least three reaction cycles without regeneration. This reusability aspect addresses a critical economic consideration in industrial implementation while simultaneously reducing catalyst waste.

The environmental benefits of the hydrogen peroxide-based system extend beyond waste reduction to encompass the fundamental reaction stoichiometry. Unlike traditional oxidizing agents that generate metal-containing waste streams, hydrogen peroxide produces only water as a byproduct, representing ideal atom economy for the oxidation transformation [7]. This characteristic eliminates the need for heavy metal waste treatment and associated disposal costs that burden conventional synthesis routes.

One-pot synthetic approaches have emerged as another significant green chemistry strategy for dapsone production. These methodologies combine multiple synthetic transformations in a single reaction vessel, reducing solvent usage, minimizing purification steps, and improving overall process efficiency. Research has demonstrated that carefully designed one-pot sequences can achieve overall yields of 70-90% while substantially reducing waste generation compared to stepwise processes [8].

Spherical crystallization techniques represent an innovative approach to improving the physical properties of dapsone while incorporating green chemistry principles [9]. This methodology combines crystallization and agglomeration processes to produce spherical dapsone particles with enhanced flow properties and compressibility. The technique reduces the need for additional excipients in pharmaceutical formulations while improving manufacturing efficiency through better powder handling characteristics.

Solvent-free synthetic approaches have gained attention as ultimate expressions of green chemistry principles in dapsone synthesis. These methodologies employ solid-state reactions, mechanochemistry, or gas-phase processes to eliminate organic solvents entirely [10]. While yields may be somewhat lower than solution-phase methods, the elimination of solvent-related waste streams and the simplified product isolation procedures offer compelling environmental and economic advantages.

The implementation of continuous flow chemistry principles in dapsone synthesis represents another frontier in green process development. Flow systems offer precise control over reaction parameters, improved heat and mass transfer, and the ability to conduct reactions under conditions that might be unsafe in batch processes. The continuous nature of flow processes also facilitates real-time monitoring and control, leading to more consistent product quality and reduced waste generation.

Advanced catalytic systems incorporating recyclable heterogeneous catalysts have shown promise for green dapsone synthesis. These systems combine the selectivity advantages of homogeneous catalysis with the separation and reusability benefits of heterogeneous systems. Encapsulation of active catalytic species in porous supports or polymer matrices enables catalyst recovery and reuse while maintaining high activity and selectivity [7].

The integration of renewable feedstocks and bio-based starting materials represents an emerging area of green chemistry research in dapsone synthesis. While current methods rely primarily on petrochemical-derived aromatics, investigation of bio-derived aromatic compounds as starting materials could further enhance the environmental profile of dapsone production processes.

Process intensification strategies, including the use of microreactor technology and advanced mixing systems, offer opportunities for improving the efficiency and environmental impact of dapsone synthesis. These approaches enable better control over reaction conditions, reduce residence times, and minimize the formation of unwanted byproducts through improved selectivity.

Purity

Physical Description

Pellets or Large Crystals

Odorless white or creamy white crystalline powder; [CAMEO]

Solid

Color/Form

White or creamy white crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Flash Point

Flash point > 320 °F

Heavy Atom Count

Taste

Vapor Density

8.3 (Air = 1)

Density

LogP

0.97 (LogP)

log Kow = 0.97

0.4

Odor

Decomposition

Appearance

Melting Point

175-176 °C (also a higher melting form, MP 180.5 °C)

There are extraordinarily complicated polymorphism conditions in the drugs dapsone and ethambutol chloride. In both cases, four modifications were detected, and in the case of dapsone there exists a hydrate in addition. The dapsone anhydrate is present as enantiotropic Mod. III, which transforms into Mod. II at 80 °C. This form is mostly stable up to its melting point. Mod. I, which crystallizes from the melt, is likewise enantiotropic with Mod. II. In addition, there is enantiotropy between Mod. I and Mod. III. The transformation of Mod. III /between/ Mod. II takes place continuously and independently from nuclei, so that the melting point of Mod. III cannot be determined. In Mod. IV, no enantiotropy with another crystal form could be detected. ...

175.5 °C

Storage

UNII

GHS Hazard Statements

Use and Manufacturing

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Dapsone is included in the database.

Dapsone is administered as an oral agent. Dapsone is combined with chlorproguanil for the treatment of malaria. Dapsone is also used for P. jiroveci infection and prophylaxis, and for the prophylaxis for T. gondii ... The anti-inflammatory effects are the basis for therapy for pemphigoid, dermatitis herpetiformis, linear IgA bullous disease, relapsing chondritis, and ulcers caused by the brown recluse spider.

Dapsone is approved for use in dermatitis herpetiformis and leprosy. It is particularly useful in the treatment of linear immunoglobulin (IgA) dermatosis, bullous systemic lupus erythematosus, erythema elevatum diutinum, and subcorneal pustular dermatosis.

For more Therapeutic Uses (Complete) data for DAPSONE (14 total), please visit the HSDB record page.

Pharmacology

Dapsone is a synthetic derivative of diamino-sulfone with anti-inflammatory and anti-bacterial properties. As a structural analog of p-aminobenzoic acid (PABA), dapsone inhibits dihydropteroate synthase (DHPS), an enzyme important in folate synthesis, resulting in a depletion of the folate pool and a reduction in the amount of thymidylate available for DNA synthesis. Although the exact mechanism through which dapsone exerts its anti-inflammatory activity has yet to be fully elucidated, this agent interferes with the activation and oxidative damage of myeloperoxidase in neutrophils and inhibits the integrin-mediated adherence and chemotaxis of neutrophils. Dapsone's anti-inflammatory activities may contribute to the effects seen upon topical administration.

MeSH Pharmacological Classification

ATC Code

D10 - Anti-acne preparations

D10A - Anti-acne preparations for topical use

D10AX - Other anti-acne preparations for topical use

D10AX05 - Dapsone

J - Antiinfectives for systemic use

J04 - Antimycobacterials

J04B - Drugs for treatment of lepra

J04BA - Drugs for treatment of lepra

J04BA02 - Dapsone

Mechanism of Action

Dapsone is a structural analog of para-aminobenzoic acid (PABA) and a competitive inhibitor of dihydropteroate synthase (folP1P2) in the folate pathway ... The effect on this evolutionarily conserved pathway also explains why dapsone is a broad-spectrum agent with antibacterial, anti-protozoal, and antifungal effects. The anti-inflammatory effects of dapsone occur via inhibition of tissue damage by neutrophils. First, dapsone inhibits neutrophil myeloperoxidase activity and respiratory burst. Second, it inhibits activity of neutrophil lysosomal enzymes. Third, it may also act as a free radical scavenger, counteracting the effect of free radicals generated by neutrophils. Fourth, dapsone may also inhibit migration of neutrophils to inflammatory lesions.

1-30 Ug/mL dapsone interfered with myeloperoxidase-H2O2-halide-mediated cytotoxic system in polymorphonuclear leukocytes. Kinetic studies revealed competitive inhibition of myeloperoxidase. Its action in dermatitis herpetiformis may be explained by effect on this system.

Vapor Pressure

Pictograms

Irritant

Impurities

Other CAS

Absorption Distribution and Excretion

Renal

After oral administration, absorption is almost complete ... . CL increases 0.03 L/hour and Vd 0.7 L increases for each 1-kg increase in body weight above 62.3 kg. Dapsone undergoes N-acetylation by NAT2. N-oxidation to dapsone hydroxylamine is via CYP2E1, and to a lesser extent by CYP2C. Dapsone hydroxylamine enters red blood cells, leading to methemoglobin formation. Sulfones tend to be retained for up to 3 weeks in skin and muscle and especially in liver and kidney. Intestinal reabsorption of sulfones excreted in the bile contributes to long-term retention in the bloodstream; periodic interruption of treatment is advisable for this reason. Epithelial lining fluid to plasma ratio is between 0.76 and 2.91; CSF-to-plasma ration is 0.21-2.01.

Approximately 70-80% of a dose of dapsone is excreted in the urine as an acid-labile mono-N-glucuronide and mono-N-sulfamate.

Following oral administration, dapsone is rapidly and almost completely absorbed from the GI tract and peak serum concentrations of the drug are attained within 4-8 hours. ... The volume of distribution of dapsone is reportedly 1.5-2.5 L/kg in adults. Dapsone is distributed into most body tissues. Dapsone is reportedly retained in skin, muscle, kidneys, and liver; trace concentrations of the drug may be present in these tissues up to 3 weeks after discontinuance of dapsone therapy. Dapsone is also distributed into sweat, saliva, sputum, and tears, The drug is also distributed into bile. ... Dapsone crosses the placenta. Dapsone is distributed into milk. ... Dapsone is 50-90% bound to plasma proteins. The major metabolite of dapsone, monoacetyldapsone, is almost completely bound to plasms proteins.

Approximately 20% of each dose of dapsone is excreted in urine as unchanged drug, 70-85% is excreted in urine as water-soluble metabolites, and a small amount is excreted in feces. Dapsone is excreted in urine as an acid-labile mono-N-glucuronide and mono-N-sulfamate derivatives in addition to some unidentified metabolites.

For more Absorption, Distribution and Excretion (Complete) data for DAPSONE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Leukocyte colony forming unit cell proliferation of bone marrow was markedly suppressed by 0.1 mmol & 1.0 mmol 4'-amino-4'-hydroxylaminodiphenyl sulfone (dapsone metab) when cells were cultured for 10-14 days.

Dapsone is acetylated in the liver to monoacetyl and diacetyl derivatives. The major metabolite of dapsone is monoacetyldapsone (MADDS). The rate of acetylation of dapsone is genetically determined and is subject to interindividual variation, although the rate is usually constant for each individual. The drug also is hydroxylated in the liver to hydroxylamine dapsone (NOH-DDS). NOH-DDS appears to be responsible for methemoglobinemia and hemolysis induced by the drug.

Dapsone has known human metabolites that include N-Hydroxydapsone and Monoacetyldapsone.

Dapsone is slowly and nearly completely absporbed from GI tract, and distributed throughout the body. It is acetylated in the liver to monoacetyl and diacetyl derivatives. The major metabolite of dapsone is monoacetyldapsone. The rate of acetylation of dapsone is genetically determined and is subject to interindividual variation, although the rate is usually constant for each individual. The drug also is hydroxylated in the liver to hydroxylamine dapsone (NOH-DDS). NOH-DDS appears to be responsible for methemoglobinemia and hemolysis induced by the drug. The metabolites are excreted moslty in the urine. Only minor amounts of dapsone are excreted in feces. (A617, A618). Route of Elimination: Renal Half Life: 28 hours (range 10-50 hours)

Wikipedia

Clobetasol_propionate

Drug Warnings

Resistance to dapsone in P. falciparum, P. jiroveci, and M. leprae results primarily from mutations in genes encoding dihydropteroate synthase.

Hemolysis develops in almost every individual treated with 200-300 mg of dapsone per day. ... Methemoglobinemia is also common. A genetic deficiency in the NADH-dependent methemoglobin reductase can result in severe methemoglobinemia after administration of dapsone. Isolated instances of headache, nervousness, insomnia, blurred vision, paresthesias, reversible peripheral neuropathy (thought to be sue to axonal degeneration), drug fever, hematuria, pruritus, and a variety of skin rashes have been reported. An infectious mononucleosis-like syndrome, which may be fatal, occurs occasionally.

Glucose-6-phosphate dehydrogenase (G6PD) protects red cells against oxidative damage. However, G6PD deficiency is encountered in nearly half a billion people worldwide, the most common of 100 variants being G6PD-A-. Dapsone, an oxidant, causes severe hemolysis in patients with G6PD deficiency. Thus, G6PD deficiency testing should be performed prior to use of dapsone wherever possible.

For more Drug Warnings (Complete) data for DAPSONE (11 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life is 20-30 hours.

There are large interindividual variations in the plasma half-life of dapsone. The plasma half-life of dapsone may range from 10-83 hours and averages 20-30 hours.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Preparation: French patent 829926 (1938 to I. G. Farbenind)

Benzene is condensed with sulfuric acid to yield phenyl sulfone which is then nitrated by standard procedures to yield the 4,4'-dinitro derivative. Reduction with tin and HCl /hydrochloric acid/ or with various other appropriate reductants yields dapsone.

Reaction of excess sodium sulfide with 1-chloro-4-nitrobenzene followed by acetylation, oxidation with hydrogen peroxide, reduction and acidic or basic hydrolysis; amination of bis(4-chlorophenyl)sulfone

General Manufacturing Information

Plastics Material and Resin Manufacturing

Machinery Manufacturing

Benzenamine, 4,4'-sulfonylbis-: ACTIVE

The diffusion chamber technique can apparently be used to evaluate inhibitory effect of antileprosy drugs on growth of M. lepraemurium. It also provides relatively rapid in vitro method for directly comparing effects of drugs outside metab influence of host.

Analytic Laboratory Methods

Determination of dapsone in biological fluids by HPLC.

Clinical Laboratory Methods

2 Plasma & salivary dapsone & plasma monoacetyldapsone & pyrimethamine were estimated simultaneously by an unpublished quantitative absorption thin layer chromatographic method. This assay was shown to be satisfactory for pharmacokinetic studies.

HPLC thin layer chromatography assay for dapsone is described with min level of detection of 20 ng/mL suitable for study of dapsone pharmacokinetics in plasma & saliva.

A rapid method for determination of acetylator phenotype was developed based on plasma concn of dapsone (avlosulfon).

Storage Conditions

Dapsone tablets should be stored at 20-25 °C and protected from light. Dapsone may discolor following exposure to light.

Interactions

Because the drugs have similar adverse hematologic effects, concurrent use of a folic acid antagonist (e.g., pyrimethamine) and dapsone may result in an increased risk of these adverse effects. Agranulocytosis has developed during the second and third months of therapy in patients receiving concomitant treatment with weekly pyrimethamine and dapsone. If pyrimethamine is used concomitantly with dapsone, the patient should be monitored more frequently than usual for adverse hematologic effects. Because effects may be additive, dapsone should be used with caution in patients with G-6-PD deficiency receiving or exposed to other drugs or agents which are capable of inducing hemolysis in these individuals (e.g., nitrite, aniline, phenylhydrazine, naphthalene, niridazole, nitrofurantoin, primaquine).

Results of several studies indicate that concomitant clofazimine does not affect the pharmacokinetics of dapsone, although a transient increase in urinary excretion of dapsone reportedly occurred in a few patients receiving concomitant therapy with the drugs. In a study in lepromatous leprosy patients receiving dapsone (100 mg daily) and rifampin (600 mg daily), concomitant administration of clofazimine (100 mg daily) did not affect plasma dapsone concentrations or the plasma half-life or urinary elimination of dapsone. There is some evidence that dapsone may decrease or nullify some of the anti-inflammatory effects of clofazimine.

Failure of dapsone to prevent Pneumocystis jirovecii (formerly Pneumocystis carinii) pneumonia (PCP) was reported in about 40% of patients with human immunodeficiency virus (HIV) infection who were receiving didanosine concomitantly. This failure rate was substantially higher than that reported in other studies in which dapsone was not administered with didanosine or that were observed when didanosine was used in patients receiving co-trimoxazole or aerosolized pentamidine for prevention of PCP. Although the possibility of a pharmacokinetic interaction was not evaluated in these patients, it was suggested that the buffers present in the didanosine preparation, which provides a pH of 7-8 to facilitate GI absorption of the antiretroviral agent, may interfere with GI absorption of dapsone.

For more Interactions (Complete) data for DAPSONE (9 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Low rate of relapse after twelve-dose multidrug therapy for hansen's disease: A 20-year cohort study in a brazilian reference center

José A C Nery, Anna M Sales, Mariana A V B Hacker, Milton O Moraes, Raquel C Maia, Euzenir N Sarno, Ximena IllarramendiPMID: 33939710 DOI: 10.1371/journal.pntd.0009382

Abstract

The World Health Organization has raised concerns about the increasing number of Hansen disease (HD) relapses worldwide, especially in Brazil, India, and Indonesia that report the highest number of recurrent cases. Relapses are an indicator of MDT effectiveness and can reflect Mycobacterium leprae persistence or re-infection. Relapse is also a potential marker for the development or progression of disability. In this research, we studied a large cohort of persons affected by HD treated with full fixed-dose multibacillary (MB) multidrug therapy (MDT) followed for up to 20 years and observed that relapses are a rare event. We estimated the incidence density of relapse in a cohort of patients classified to receive MB regime (bacillary index (BI) > 0), diagnosed between September 1997 and June 2017, and treated with twelve-dose MB-MDT at a HD reference center in Rio de Janeiro, Brazil. We obtained the data from the data management system of the clinic routine service. We linked the selected cases to the dataset of relapses of the national HD data to confirm possible relapse cases diagnosed elsewhere. We diagnosed ten cases of relapse in a cohort of 713 patients followed-up for a mean of 12.1 years. This resulted in an incidence rate of 1.16 relapse cases per 1000 person-year (95% CI = 0.5915-2.076). The accumulated risk was 0.025 in 20 years. The very low risk observed in this cohort of twelve-dose-treated MB patients reinforces the success of the current MDT scheme.Methaemoglobinaemia in the perioperative period with regional block

Arianna Cook, Stuart Grant, Sharon Kapeluk, Patrick SteelePMID: 34493561 DOI: 10.1136/bcr-2021-245135

Abstract

Methaemoglobin is a form of haemoglobin with oxidised ferric (+3) iron rather than ferrous (+2) iron, which causes a leftward shift in the oxyhaemoglobin dissociation curve and prevents oxygen delivery. Anaesthesiologists need to be familiar with this differential diagnosis for hypoxia given the use of drugs in the perioperative setting known to induce methaemoglobinaemia, including benzocaine and lidocaine, antibiotics such as dapsone and anaesthetic gases, including nitric oxide. This case report details an interesting case of symptomatic methaemoglobinaemia in the perioperative period in the setting of dapsone use and an erector spinae block performed with ropivacaine.Dapsone Prevents Allodynia and Hyperalgesia and Decreased Oxidative Stress After Spinal Cord Injury in Rats

Alfonso Mata-Bermudez, Araceli Diaz-Ruiz, Masha Burelo, Betzabeth Anali García-Martínez, Gustavo Jardon-Guadarrama, Francisco Calderón-Estrella, Andrea Rangel-Hernández, Cuauhtémoc Pérez-González, Rios CamiloPMID: 34517396 DOI: 10.1097/BRS.0000000000004015

Abstract

Prospective longitudinal experimental study.We evaluate the effect of dapsone on tactile allodynia and mechanical hyperalgesia and to determine its anti-oxidant effect in a spinal cord injury (SC) model in rats.

Neuropathic pain (NP) as result of traumatic spinal cord injury is a deleterious medical condition with temporal or permanent time-course. Painful stimuli trigger a cascade of events that activate the N-methyl-D-aspartate (NMDA) receptor, inducing an increase in oxidative stress. Since there is no effective treatment for this condition, dapsone (4,4'diaminodiphenylsulfone) is proposed as potential treatment for NP. Its anti-oxidant, neuroprotective, and anti-inflammatory properties have been documented, however, there is no evidence regarding its use for treatment of NP induced by SCI.

In this study, we evaluated the anti-allodynic and anti-hyperalgesic effect of dapsone as preventive or acute treatment after NP was already established. Furthermore, participation of oxidative stress was evaluated by measuring lipid peroxidation (LP) and glutathione concentration (GSH) in rats with SCI.

Acute treatment with dapsone (3.1-25 mg/kg, i.p.) decreased nociceptive behaviors in a dose-dependent manner, decreased LP, and increased GSH in the injured tissue 15 days after the injury was produced. On the other hand, preventive treatment (3 h post-injury, once daily for 3 days) with dapsone (3.1-25 mg/kg, i.p.) yielded similar results.

The findings suggest that the anti-nociceptive effect of dapsone is regulated through the decrease of oxidative stress and the excitotoxicity is associated with the activation of NMDA receptors.Level of Evidence: N/A.

A rare case of childhood mucous membrane pemphigoid involving the oral and genital mucosa

Katinna Rodriguez Baisi, Ashley Wentworth, Asma J Chattha, David J DiCaudo, Aaron Mangold, Steven A Nelson, Elaine Siegfried, Carilyn N Wieland, Megha TollefsonPMID: 33977558 DOI: 10.1111/pde.14627

Abstract

Mucous membrane pemphigoid (MMP) is a rare chronic immunobullous disease that involves the mucous membranes and may result in significant scarring and complications if diagnosis is delayed. MMP typically occurs in elderly patients, with very few cases reported in children. Here, we present a 12-year-old female patient with childhood-onset oral and genital MMP, clinically suspected to be lichen sclerosus, but eventually diagnosed as MMP after multiple supportive biopsies and confirmatory direct immunofluorescence. Although treatment was challenging, the combined use of systemic corticosteroids, dapsone, and mycophenolate mofetil was ultimately successful in achieving disease control.Challenges in Managing a Lepromatous Leprosy Patient Complicated with Melioidosis Infection, Dapsone-Induced Methemoglobinemia, Hemolytic Anemia, and Lepra Reaction

Andy Sing Ong Tang, Qi Ying Wong, Siaw Tze Yeo, Ingrid Pao Lin Ting, Jenny Tung Hiong Lee, Tem Lom Fam, Lee Ping Chew, Hock Hin Chua, Pubalan MuniandyPMID: 34038399 DOI: 10.12659/AJCR.931655

Abstract

BACKGROUND Leprosy is an infection caused by Mycobacterium leprae. An extensive literature search did not reveal many reports of melioidosis in association with leprosy. CASE REPORT A 22-year-old woman, who was diagnosed with multibacillary leprosy, developed dapsone-induced methemoglobinemia and hemolytic anemia, complicated by melioidosis. Methemoglobinemia was treated with methylene blue and vitamin C. Two weeks of ceftazidime was initiated to treat melioidosis, and the patient was discharged on amoxicillin/clavulanic acid and doxycycline as melioidosis eradication therapy. However, she developed drug-induced hypersensitivity. Trimethoprim/sulfamethoxazole, as an alternative treatment for melioidosis eradication, was commenced and was successfully completed for 12 weeks. During the fifth month of multidrug therapy, the patient developed type II lepra reaction with erythema nodosum leprosum reaction, which was treated with prednisolone. Leprosy treatment continued with clofazimine and ofloxacin, and complete resolution of skin lesions occurred after 12 months of therapy. CONCLUSIONS Our case highlighted the challenges posed in managing a patient with multibacillary leprosy with multiple complications. Clinicians should be aware that dapsone-induced methemoglobinemia and hemolysis might complicate the treatment of leprosy. Our case also highlighted the safety and efficacy of combining ofloxacin and clofazimine as a leprosy treatment regimen in addition to gradual steroid dose titration in the presence of type II lepra reaction.Updates in the Diagnosis and Management of Linear IgA Disease: A Systematic Review

Leah Shin, Jeffrey T Gardner 2nd, Harry Dao JrPMID: 34441024 DOI: 10.3390/medicina57080818

Abstract

Linear IgA disease (LAD) is a rare autoimmune blistering disease with linear IgA deposits along the basement membrane zone. Direct immunofluorescence remains the gold standard for diagnosis, but other diagnostic measures reported in recent literature have proven useful in the setting of inconclusive preliminary results. Dapsone is a commonly used treatment, but many therapeutic agents have emerged in recent years. The objective of this study is to provide a comprehensive overview of updates on the diagnosis and management of LAD.A literature search was conducted from May to June of 2021 for articles published in the last 5 years that were related to the diagnosis and management of LAD.

False-negative results in cases of drug-induced LAD and the presence of IgG and IgM antibodies on immunofluorescence studies were reported. Serration pattern analysis has been reported to be useful in distinguishing LAD from sublamina densa-type LAD. Rituximab, omalizumab, etanercept, IVIg, sulfonamides, topical corticosteroids, and others have been used successfully in adult and pediatric patients with varying disease severity. Topical corticosteroids were preferred for pediatric patients while rituximab and IVIg were used in adults with recalcitrant LAD. Sulfonamides were utilized in places without access to dapsone.

In cases where preliminary biopsy results are negative and clinical suspicion is high, repeat biopsy and additional diagnostic studies should be used. Patient factors such as age, medical comorbidities, and disease severity play a role in therapeutic selection.

Dapsone-induced methaemoglobinaemia in leprosy: a close mimic of 'happy hypoxia' in the COVID-19 pandemic

T Tripathi, A R Singh, R Kapoor, A Sinha, S Ghosh, K Kaur, D Pokhariya, S Maity, A Tapadar, A ChandraPMID: 34037283 DOI: 10.1111/jdv.17394

Abstract

A Recurrent, Painful, and Vesicular Rash in a Dermatomal Distribution

Alfredo Siller Jr, Mojahed M K Shalabi, Joseph Jebain, Stephen K TyringPMID: 33864762 DOI: 10.1016/j.amjmed.2021.03.012

Abstract

[Methemoglobinemia caused by dapsone. Report of one case]

Rodrigo A Sepúlveda, Esteban Barnafi, Vicente Rojas, Aquiles JaraPMID: 33844752 DOI: 10.4067/S0034-98872020001201838

Abstract

Methemoglobinemia is a rare condition with serious consequences if not diagnosed. We report the case of a 64-year-old woman with a history of allergy to sulfa drugs and a recent diagnosis of a small vessel vasculitis (ANCA-p) who started induction therapy with corticosteroids and rituximab. Due to the need for infectious prophylaxis, and considering her history, dapsone was administered instead of cotrimoxazole after ruling out glucose-6-phosphate dehydrogenase deficiency. During the admission to the hospital for her second dose of rituximab, and while being asymptomatic, she persistently presented a pulse oximetry ≪ 90% despite the administration of O2. Therefore, the infusion was postponed to study the patient. The arterial gasometric study by direct potentiometry revealed an O2 saturation of 98%, with a saturation gap > 5%. Considering the use of dapsone, a methemoglobinemia was suspected and confirmed by co-oximetry (methemoglobinemia 9%). Dapsone was suspended and one week later, her methemoglobinemia was absent.The influence of leprosy-related clinical and epidemiological variables in the occurrence and severity of COVID-19: A prospective real-world cohort study

Selma Regina Penha Silva Cerqueira, Patrícia Duarte Deps, Débora Vilela Cunha, Natanael Victor Furtunato Bezerra, Daniel Holanda Barroso, Ana Bárbara Sapienza Pinheiro, Gecilmara Salviato Pillegi, Taynah Alves Rocha Repsold, Patrícia Shu Kurizky, Simon M Collin, Ciro Martins GomesPMID: 34319982 DOI: 10.1371/journal.pntd.0009635

Abstract

Protective effects of Bacillus Calmette-Guérin (BCG) vaccination and clofazimine and dapsone treatment against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection have been reported. Patients at risk for leprosy represent an interesting model for assessing the effects of these therapies on the occurrence and severity of coronavirus disease 2019 (COVID-19). We assessed the influence of leprosy-related variables in the occurrence and severity of COVID-19.We performed a 14-month prospective real-world cohort study in which the main risk factor was 2 previous vaccinations with BCG and the main outcome was COVID-19 detection by reverse transcription polymerase chain reaction (RT-PCR). A Cox proportional hazards model was used. Among the 406 included patients, 113 were diagnosed with leprosy. During follow-up, 69 (16.99%) patients contracted COVID-19. Survival analysis showed that leprosy was associated with COVID-19 (p<0.001), but multivariate analysis showed that only COVID-19-positive household contacts (hazard ratio (HR) = 8.04; 95% CI = 4.93-13.11) and diabetes mellitus (HR = 2.06; 95% CI = 1.04-4.06) were significant risk factors for COVID-19.

Leprosy patients are vulnerable to COVID-19 because they have more frequent contact with SARS-CoV-2-infected patients, possibly due to social and economic limitations. Our model showed that the use of corticosteroids, thalidomide, pentoxifylline, clofazimine, or dapsone or BCG vaccination did not affect the occurrence or severity of COVID-19.